molecular formula C26H32N2O4 B265626 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265626
M. Wt: 436.5 g/mol
InChI Key: VCFYQZYEMCKKTM-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of these diseases.

Mechanism of Action

TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell survival, proliferation, and migration. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells, and the suppression of cytokine production, which is involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and improve the survival rates of animal models. It has also been shown to reduce the levels of circulating autoantibodies in autoimmune disease models, indicating its potential in the treatment of these diseases.

Advantages and Limitations for Lab Experiments

TAK-659 is a highly selective and potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, its high potency also makes it challenging to use in in vitro experiments, as it may lead to off-target effects. Additionally, its high lipophilicity may affect its solubility and bioavailability, which may limit its use in in vivo experiments.

Future Directions

Future research on TAK-659 may focus on its potential in combination therapy with other drugs, its efficacy in different types of cancer and autoimmune diseases, and its mechanism of resistance. Additionally, studies may investigate the pharmacokinetics and pharmacodynamics of TAK-659 in humans and its potential side effects. Finally, studies may explore the development of more selective and less toxic BTK inhibitors based on the structure of TAK-659.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-tert-butylphenylboronic acid with 2-bromo-N,N-dimethylethanamine to form the corresponding amine. This amine is then reacted with 4-methoxybenzoyl chloride to give the corresponding amide. The amide is then cyclized with 1,3-dimethyl-2-imidazolidinone to form the pyrrolone ring. Finally, the hydroxyl group is introduced by reacting the pyrrolone with sodium hydride and 2-bromoethanol.

Scientific Research Applications

TAK-659 has been extensively studied for its potential in the treatment of cancer and autoimmune diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and improvement of survival rates in animal models. Clinical trials have also demonstrated its safety and efficacy in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

Product Name

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-26(2,3)19-11-7-17(8-12-19)22-21(23(29)18-9-13-20(32-6)14-10-18)24(30)25(31)28(22)16-15-27(4)5/h7-14,22,29H,15-16H2,1-6H3/b23-21+

InChI Key

VCFYQZYEMCKKTM-XTQSDGFTSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C

SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.